
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxybenzyl group, and an isoquinoline carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Dimethoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the dimethoxybenzyl group is introduced using a suitable leaving group.
Formation of the Carboxamide Moiety: This step involves the reaction of the isoquinoline derivative with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound is being investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : The isoquinoline framework is known for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the cyclopropyl group may enhance these effects by improving the compound's interaction with biological targets.
- Neuroprotective Effects : Some studies suggest that derivatives of isoquinolines may possess neuroprotective properties. This compound's structural characteristics could make it a candidate for developing treatments for neurodegenerative diseases.
- Pain Management : The combination of the methoxy groups and the isoquinoline core may provide analgesic properties, making it a potential candidate for pain relief therapies.
Mechanistic Studies
Understanding the mechanism of action is crucial for developing effective therapeutics. Interaction studies involving 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could focus on:
- Receptor Binding : Investigating how the compound binds to specific receptors or enzymes involved in disease pathways.
- Pharmacodynamics and Pharmacokinetics : Assessing how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The development of derivatives can further enhance its biological activity or selectivity for specific targets.
Synthesis Method | Description |
---|---|
Ugi Reaction | A multicomponent reaction that can be used to synthesize complex structures efficiently. |
Palladium-Catalyzed Reactions | Useful for constructing isoquinoline derivatives through cross-coupling methods. |
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N 2-[(4-ethylphenyl)carbamoyl]-N-[2-(1H-indol-3-yl)ethyl]glycinamide .
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N 2-(diphenylacetyl)-N-[2-(1H-indol-3-yl)ethyl]glycinamide .
- N 2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-N-[2-(1H-indol-3-yl)ethyl]-N 2-(1-naphthylcarbamoyl)glycinamide .
Uniqueness
What sets 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Introduction
2-Cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H22N2O4
- Molecular Weight : 378.4 g/mol
- IUPAC Name : 2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) .
- Enzyme Inhibition : It acts as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. MPO inhibitors are being explored for their therapeutic potential in conditions such as cardiovascular diseases and autoimmune disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent .
In Vitro Studies
A series of experiments were conducted to evaluate the antiproliferative effects of the compound on different cancer cell lines. The findings from these studies are summarized in the table below:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 | 10 | Significant reduction in viability |
MDA-MB-468 | 12 | Induction of apoptosis |
A549 (Lung) | 15 | Moderate cytotoxicity |
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit MPO activity in human blood samples. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations above 5 µM.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopropyl and benzyl groups have been shown to influence its potency and selectivity against specific biological targets .
Q & A
Basic Questions
Q. Q1. What are the standard synthetic routes for preparing 2-cyclopropyl-N-(3,4-dimethoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
A: The synthesis typically involves multi-step protocols, including cyclopropane introduction, isoquinoline ring formation, and amide coupling. For example:
- Step 1: Cyclopropane derivatives can be synthesized via [2+1] cycloaddition using carbenes or transition-metal-catalyzed methods.
- Step 2: Isoquinoline core construction may follow Pictet-Spengler or Castagnoli-Cushman reactions, with substituents introduced via regioselective alkylation or acylation .
- Step 3: Amide coupling between the isoquinoline carboxylic acid and 3,4-dimethoxybenzylamine is achieved using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) in DMF, as described for analogous compounds .
Q. Q2. What analytical techniques are recommended for characterizing this compound?
A: Standard methods include:
- NMR spectroscopy (¹H/¹³C) to confirm cyclopropane geometry, methoxy group positions, and amide connectivity.
- HPLC-MS for purity assessment, with reversed-phase C18 columns and acetonitrile/water gradients.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for structurally similar tetrahydroisoquinolines .
Advanced Research Questions
Q. Q3. How can diastereoselectivity in the cyclopropane or isoquinoline formation steps be optimized?
A: Diastereoselectivity depends on reaction conditions:
- Solvent polarity and temperature modulate transition states in cyclopropane formation. Polar aprotic solvents (e.g., DMF) favor specific stereoisomers by stabilizing charged intermediates.
- Catalytic asymmetric methods , such as chiral Brønsted acids or metal-ligand complexes, can induce enantioselectivity in the Castagnoli-Cushman reaction (used for isoquinoline derivatives) .
- Computational modeling (DFT calculations) predicts steric/electronic effects of substituents (e.g., 3,4-dimethoxy groups) on transition-state geometries .
Q. Q4. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?
A: SAR studies on analogous compounds suggest:
- Methoxy groups enhance lipophilicity and membrane permeability, potentially improving bioavailability.
- Halogen substitutions (e.g., bromine at the benzyl position) may increase target binding affinity via halogen bonding, as seen in related quinoline-carboxamides .
- Cyclopropane rigidity influences conformational stability, which can be probed using dynamic NMR or molecular docking simulations .
Q. Q5. What are the key challenges in impurity profiling for this compound?
A: Common impurities include:
- Descyclopropyl byproducts from ring-opening during synthesis.
- Oxidative degradation products (e.g., N-oxide derivatives) under thermal or photolytic stress.
- EP-grade reference standards (e.g., desfluoro or ethylenediamine analogs) are critical for HPLC-UV/ELSD quantification, as outlined in pharmacopeial guidelines .
Q. Q6. How should contradictory solubility/stability data be resolved in formulation studies?
A: Methodological approaches include:
- Forced degradation studies (acid/base hydrolysis, oxidation) to identify instability triggers.
- Dynamic vapor sorption (DVS) to assess hygroscopicity, as moisture absorption can alter solubility profiles.
- Cross-validate with orthogonal techniques : Compare kinetic solubility (via shake-flask method) with thermodynamic solubility (using PXRD) .
Q. Safety and Handling
Q. Q7. What are the critical safety precautions for handling this compound?
A:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation/hydrolysis. Avoid polypropylene containers due to DMF leaching .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure to dust/aerosols.
- Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions with residual DMF .
Q. Q8. How can degradation pathways be monitored under experimental conditions?
A:
- Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term degradation.
- LC-HRMS identifies degradation products via exact mass matching.
- Stress testing in D₂O isolates hydrolytic degradation mechanisms (e.g., amide bond cleavage) .
Q. Data Interpretation
Q. Q9. How to address discrepancies in biological assay results across research groups?
A:
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-validated), solvent controls (DMSO concentration ≤0.1%), and positive controls (e.g., staurosporine for kinase inhibition).
- Validate compound integrity : Pre-assay HPLC analysis ensures no degradation during storage .
Q. Q10. What computational tools are recommended for modeling interactions with biological targets?
A:
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N2O4/c1-27-19-10-7-14(11-20(19)28-2)12-23-21(25)18-13-24(15-8-9-15)22(26)17-6-4-3-5-16(17)18/h3-7,10-11,13,15H,8-9,12H2,1-2H3,(H,23,25) |
InChI Key |
DLFWMJJUAKVOAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4)OC |
Origin of Product |
United States |
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